molecular formula C5H8N4 B14383241 (E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine

Cat. No.: B14383241
M. Wt: 124.14 g/mol
InChI Key: VYXKNLZBZOOVEV-XNWCZRBMSA-N
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Description

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a methyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine typically involves the condensation of 5-methyl-1H-imidazole-4-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted imidazole compounds with different functional groups replacing the hydrazine moiety.

Scientific Research Applications

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine is unique due to its imidazole ring structure combined with a hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

(E)-(5-methyl-1H-imidazol-4-yl)methylidenehydrazine

InChI

InChI=1S/C5H8N4/c1-4-5(2-9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8)/b9-2+

InChI Key

VYXKNLZBZOOVEV-XNWCZRBMSA-N

Isomeric SMILES

CC1=C(N=CN1)/C=N/N

Canonical SMILES

CC1=C(N=CN1)C=NN

Origin of Product

United States

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